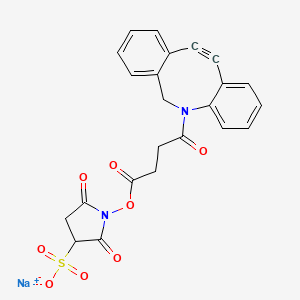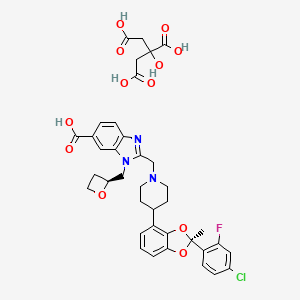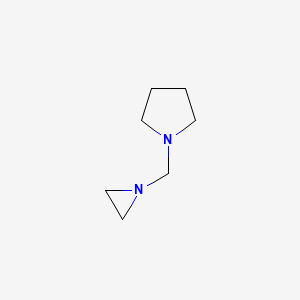
1-(1-Aziridinylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aziridinylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring bonded to an aziridine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aziridinylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with aziridine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the pyrrolidine nitrogen on the aziridine ring, leading to the formation of the desired product.
Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or an azomethine ylide reacts with a dipolarophile, such as an olefin, to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the continuous reaction of pyrrolidine and aziridine under controlled conditions. The process typically employs a fixed-bed reactor with a catalyst, such as cobalt or nickel oxide, supported on alumina. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aziridinylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines and aziridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Aziridinylmethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Aziridinylmethyl)pyrrolidine involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many biologically active compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Uniqueness
1-(1-Aziridinylmethyl)pyrrolidine is unique due to the presence of both pyrrolidine and aziridine rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
1523-28-0 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(aziridin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H14N2/c1-2-4-8(3-1)7-9-5-6-9/h1-7H2 |
InChI Key |
MFGNZJWEIJJGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


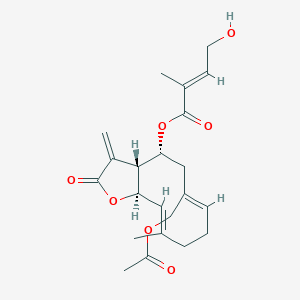
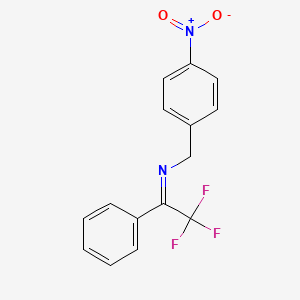
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
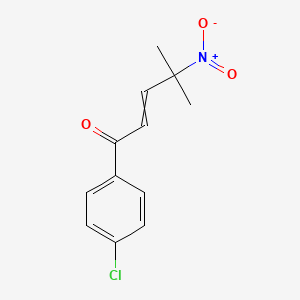
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
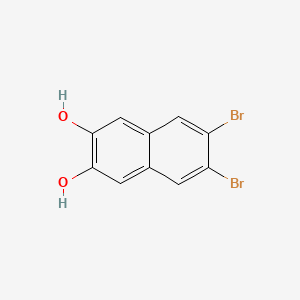
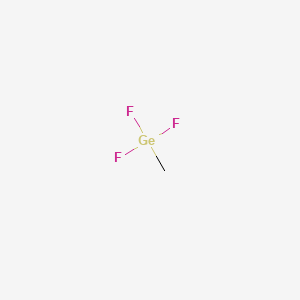
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)



